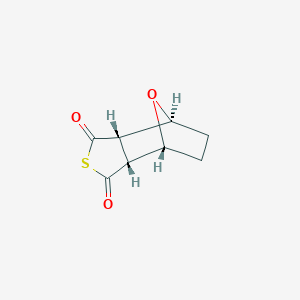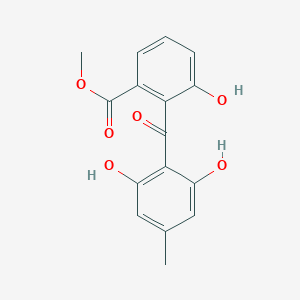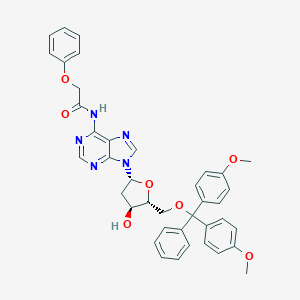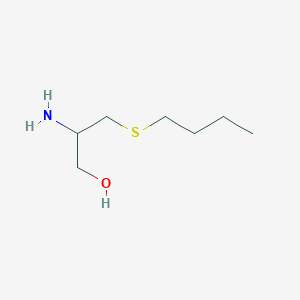
2-Amino-3-butylsulfanylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-butylsulfanylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of cysteamine, which is an amino acid that is naturally found in the human body. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
2-Amino-3-butylsulfanylpropan-1-ol has potential applications in various fields of scientific research. It has been studied for its neuroprotective effects and its ability to reduce oxidative stress in the brain. The compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Mécanisme D'action
The mechanism of action of 2-Amino-3-butylsulfanylpropan-1-ol is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an antioxidant that helps to protect cells from oxidative damage. Additionally, it may work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
2-Amino-3-butylsulfanylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in the brain, which can lead to neuroprotection. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. The compound has also been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its ability to reduce oxidative stress and inflammation. This makes it a useful tool for studying the effects of oxidative stress and inflammation on cells. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
One limitation of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells. Additionally, the mechanism of action of the compound is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-Amino-3-butylsulfanylpropan-1-ol. One direction is to study the compound's potential use as a treatment for inflammatory diseases such as arthritis. Another direction is to study the compound's potential use as a neuroprotective agent. Additionally, the compound's potential use as a treatment for cancer should be further investigated. Further studies are needed to better understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
2-Amino-3-butylsulfanylpropan-1-ol can be synthesized using various methods, including the reaction of cysteamine with butanal and hydrogen sulfide. Another method involves the reaction of cysteamine with butyl bromide and sodium sulfide. The yield of the synthesis method depends on the reaction conditions, including the temperature, pressure, and the presence of a catalyst.
Propriétés
Numéro CAS |
101669-91-4 |
|---|---|
Nom du produit |
2-Amino-3-butylsulfanylpropan-1-ol |
Formule moléculaire |
C7H17NOS |
Poids moléculaire |
163.28 g/mol |
Nom IUPAC |
2-amino-3-butylsulfanylpropan-1-ol |
InChI |
InChI=1S/C7H17NOS/c1-2-3-4-10-6-7(8)5-9/h7,9H,2-6,8H2,1H3 |
Clé InChI |
NKZIEUQLSXCBST-UHFFFAOYSA-N |
SMILES |
CCCCSCC(CO)N |
SMILES canonique |
CCCCSCC(CO)N |
Synonymes |
1-Propanol, 2-amino-3-(butylthio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
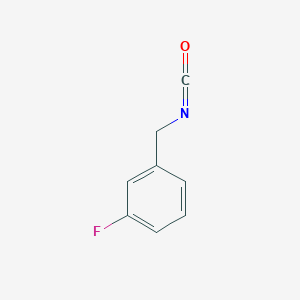

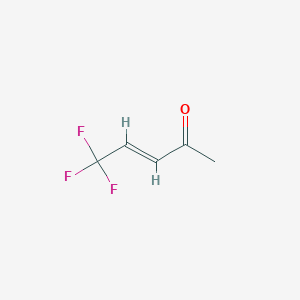

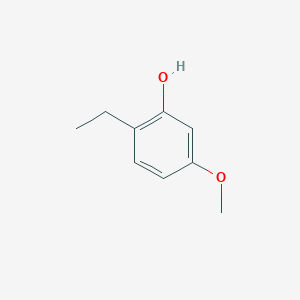
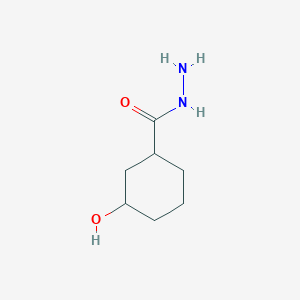
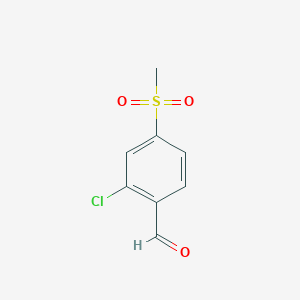
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

